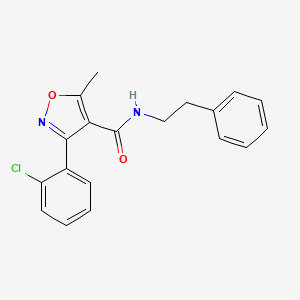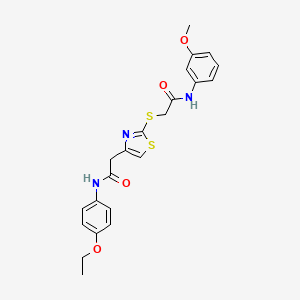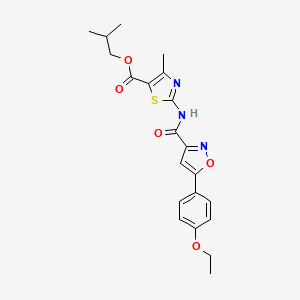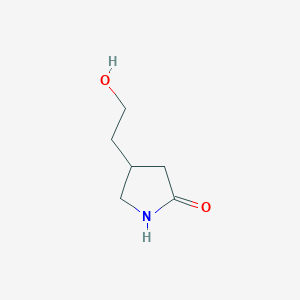![molecular formula C19H21N3O3S B2514889 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396860-55-1](/img/structure/B2514889.png)
3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,3,4-tetrahydroisoquinoline moiety is a key part of the structure .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
One area of research related to such compounds involves their synthesis and the exploration of their stereochemical properties. For instance, studies have been conducted on the synthesis and stereochemistry of stereoisomeric 1,3-oxazino- and 1,3-thiazino[4,3-a]isoquinolines, which are structurally related to the compound . These studies focus on the preparation of diastereomers and their conformations as determined by NMR spectroscopy and X-ray diffraction methods (Fülöp et al., 1990).
Antimicrobial Studies
Another relevant area of research involves the synthesis of compounds with antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial activities. These studies involve the structural modification of lead molecules and the evaluation of the resulting compounds' efficacy against various microbial strains (Patel & Patel, 2010).
Tubulin Polymerization Inhibition
Compounds with isoquinoline structures have also been studied for their potential to inhibit tubulin polymerization, an essential process for cell division. Research in this area explores the synthesis of tetrahydroisoquinoline derivatives and evaluates their ability to disrupt microtubule formation, which is a promising approach for the development of anticancer agents. For example, certain tetrahydroisoquinoline sulfamates have been identified as potent microtubule disruptors, showing significant antiproliferative activity against various tumor cell lines and inhibiting the polymerization of tubulin in vitro (Dohle et al., 2019).
Direcciones Futuras
Given the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in various natural products and therapeutic lead compounds, future research could focus on the synthesis of its C (1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Mecanismo De Acción
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety . Compounds with this structure are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines, are known to interact with a variety of biochemical pathways, particularly those involved in neurotransmission .
Pharmacokinetics
The presence of a methoxy group and a carbonyl group could potentially affect its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the biological activities of similar compounds, it could potentially have effects on cell signaling, neurotransmission, or other cellular processes .
Propiedades
IUPAC Name |
3-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-8-20-19-22(17(12)23)10-15(11-26-19)18(24)21-6-5-13-7-16(25-2)4-3-14(13)9-21/h3-4,7-8,15H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAVTIUGIREBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)



![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)
![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)


![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

